DL-Dihydrozeatin is derived from the natural plant hormone zeatin, which is synthesized through various pathways in plants. It is classified under the broader category of cytokinins, which are adenine derivatives known for their role in promoting cell division and growth. The chemical structure of DL-dihydrozeatin can be represented by the molecular formula and has a CAS number of 14894-18-9 .
The synthesis of DL-dihydrozeatin can be achieved through several methods, primarily involving organic synthesis techniques. One notable approach includes:
These synthetic pathways are essential for producing DL-dihydrozeatin in sufficient quantities for research and application in agricultural biotechnology.
The molecular structure of DL-dihydrozeatin consists of a purine base linked to an isoprenoid side chain. Key features include:
The molecular weight of DL-dihydrozeatin is approximately 225.25 g/mol .
DL-dihydrozeatin participates in several chemical reactions that are pivotal for its functionality:
These reactions underscore the dynamic role of DL-dihydrozeatin within plant metabolic pathways.
The mechanism of action of DL-dihydrozeatin involves its interaction with specific receptors located on plant cell membranes. Upon binding to these receptors:
This complex interaction highlights its importance in plant development and adaptation.
DL-dihydrozeatin exhibits several physical and chemical properties that are relevant for its application:
These properties are essential for researchers when utilizing DL-dihydrozeatin in experimental designs.
DL-dihydrozeatin has various applications across scientific disciplines:
The synthesis of racemic DL-dihydrozeatin employs a multi-step sequence to construct its characteristic N⁶-substituted adenine core with a saturated isoprenoid side chain. The process initiates with a Michael condensation between methyl methacrylate and nitromethane under basic conditions. This reaction exploits the electron-deficient β-carbon of the α,β-unsaturated ester, yielding a γ-nitroester intermediate as the initial adduct . The nitro group serves as a versatile precursor for subsequent transformations due to its reducibility to amines.
Reduction of the nitroester represents the second critical step. Catalytic hydrogenation (e.g., using Pd/C under H₂ atmosphere) selectively reduces the nitro group to an amino group while preserving the ester functionality. This generates a β-aminoalcohol intermediate, specifically 4-amino-2-methylbutan-1-ol, characterized by primary alcohol and secondary amine functionalities [10]. This intermediate’s bifunctional nature enables selective conjugation with the purine system.
The final step involves purine ring conjugation through nucleophilic substitution. The aminoalcohol reacts with 6-chloropurine under controlled heating and inert atmosphere. The secondary amine displaces the chlorine atom at the purine’s C6 position, forming the N⁶-(4-hydroxy-3-methylbutyl)adenine structure characteristic of dihydrozeatin [3]. Excess 6-chloropurine and aprotic solvents (e.g., DMF) optimize yield, typically >70% after chromatographic purification.
Table 1: Key Synthetic Steps for DL-Dihydrozeatin
Step | Reaction Type | Key Reagents/Conditions | Primary Product |
---|---|---|---|
1. Side Chain Assembly | Michael Condensation | Methyl methacrylate, nitromethane, base | Methyl 3-methyl-4-nitrobutanoate |
2. Functional Group Reduction | Catalytic Hydrogenation | H₂, Pd/C catalyst | 4-Amino-2-methylbutan-1-ol |
3. Purine Conjugation | Nucleophilic Substitution | 6-Chloropurine, heating, inert atmosphere | DL-Dihydrozeatin crude product |
DL-Dihydrozeatin exists as a racemate due to the chiral center at the C4′ position of the side chain. Resolution of enantiomers employs chiral salt formation with enantiopure resolving agents. (−)-α-Methylbenzylamine, a readily available chiral amine, forms diastereomeric salts with the racemic mixture [10]. These salts exhibit differential solubility in solvents like ethanol or methanol, enabling separation via fractional crystallization. The resolved enantiomers are subsequently liberated by base treatment, yielding optically active (R)- and (S)-dihydrozeatin.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1